Product packaging for Ethyl 2-hydroxy-5-iodobenzoate(Cat. No.:CAS No. 15125-84-5)

Ethyl 2-hydroxy-5-iodobenzoate

Cat. No.: B187243
CAS No.: 15125-84-5
M. Wt: 292.07 g/mol
InChI Key: WKGNZGPAJWJRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Halogenated Salicylates in Organic Synthesis and Medicinal Chemistry Research

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic synthesis. numberanalytics.com This modification can significantly alter a compound's physical, chemical, and biological properties. numberanalytics.com Halogenated salicylates, a class of compounds derived from salicylic (B10762653) acid, are of particular interest in medicinal chemistry. Salicylic acid and its derivatives have a long history of use in medicine, most famously as the precursor to acetylsalicylic acid (aspirin). wikipedia.orgmdpi.com

The introduction of halogens to the salicylate (B1505791) structure can enhance biological activity. numberanalytics.com For instance, halogenation at the 5-position of salicylates has been shown to be a key factor in their ability to induce systemic acquired resistance in plants, a defense mechanism against pathogens. researchgate.net In medicinal chemistry, halogenated salicylates are explored for a wide range of therapeutic applications. They are investigated for their potential as anti-inflammatory agents, with some derivatives showing significant inhibition of inflammatory markers. hilarispublisher.com Furthermore, the unique electronic properties conferred by halogens make these compounds valuable intermediates in cross-coupling reactions, allowing for the synthesis of complex bi-aryl structures with potential therapeutic benefits. tandfonline.com The development of ruthenium(II) complexes with halogen-substituted salicylates has also opened new avenues in the search for novel anticancer agents. nih.govmdpi.com

Historical Development and Evolution of Research on Ethyl 2-hydroxy-5-iodobenzoate and Its Structural Analogs

The journey of salicylates in science began with the use of willow bark, a natural source of salicin, for pain relief, as documented in ancient times. wikipedia.orgmdpi.com The chemical synthesis of salicylic acid in the 19th century by Hermann Kolbe marked a significant milestone. mdpi.com Subsequent research focused on modifying the salicylic acid structure to enhance its therapeutic properties and reduce side effects, leading to the synthesis of acetylsalicylic acid. mdpi.com

Research into halogenated salicylates is a more recent development, driven by the need for new therapeutic agents and a deeper understanding of structure-activity relationships. researchgate.netresearchgate.net this compound and its analogs are part of this continuing evolution. Early research likely focused on the fundamental synthesis and characterization of these compounds. researchgate.net More recent studies have shifted towards exploring their utility as building blocks in the synthesis of more complex molecules with specific biological targets. For example, this compound has been used as a starting material in the synthesis of fluorescent probes designed to study enzyme activity. nih.govescholarship.org It has also been a key reactant in Suzuki-Miyaura coupling reactions to create bi-aryl analogs of salicylic acids aimed at mitigating endoplasmic reticulum stress. tandfonline.com The investigation of its N-substituted derivatives has led to the synthesis of compounds with potential cytotoxic activity against cancer cell lines. researchgate.net

Scope and Objectives of Academic Investigations Involving this compound

Academic investigations into this compound are primarily centered on its application as a versatile chemical intermediate. The main objectives of this research can be categorized as follows:

Synthesis of Novel Compounds: A significant portion of research utilizes this compound as a starting material to synthesize more complex molecules. This includes the creation of bi-aryl salicylic acid analogs, fluorescent probes, and various heterocyclic compounds. tandfonline.comresearchgate.netnih.gov

Exploration of Biological Activity: Researchers are actively investigating the biological and medicinal potential of compounds derived from this compound. This includes screening for anti-inflammatory, anticancer, and enzyme-inhibiting properties. nih.govresearchgate.net

Development of New Synthetic Methodologies: Some studies focus on optimizing the reactions involving this compound, such as developing more efficient coupling reactions or exploring its reactivity under different conditions. tandfonline.comresearchgate.net

Table 2: Research Applications of this compound
Research AreaSpecific ApplicationReference
Medicinal ChemistrySynthesis of bi-aryl salicylic acid analogs to ameliorate endoplasmic reticulum stress. tandfonline.com
Chemical BiologyStarting material for the synthesis of fluorescent mechanism-based probes for aerobic flavin-dependent enzyme activity. nih.gov
Organic SynthesisPrecursor for the synthesis of 1,3,4-oxadiazoline derivatives with potential cytotoxic activity. researchgate.net
Medicinal ChemistryUsed in the synthesis of 5-glyoxylamido derivatives of 2-(N-substituted) ethylbenzoates with cytotoxic potential. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO3 B187243 Ethyl 2-hydroxy-5-iodobenzoate CAS No. 15125-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNZGPAJWJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515167
Record name Ethyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15125-84-5
Record name Ethyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 2 Hydroxy 5 Iodobenzoate

Direct Esterification Approaches for Ethyl 2-hydroxy-5-iodobenzoate Synthesis

The most direct route to this compound involves the esterification of 2-hydroxy-5-iodobenzoic acid with ethanol (B145695). This transformation, a classic Fischer-Speier esterification, requires careful optimization of catalysts and reaction conditions to achieve high yields.

The conversion of 2-hydroxy-5-iodobenzoic acid to its ethyl ester is typically acid-catalyzed. A common and effective method involves reacting the acid with ethanol in the presence of a catalytic amount of sulfuric acid. preprints.org The reaction is generally heated under reflux to drive the equilibrium towards the product. preprints.org In a specific instance, this method was used to produce the ethyl ester, which was then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. preprints.org

To enhance reaction efficiency, mixed catalyst systems and specific solvents can be employed. For the synthesis of the analogous Isopropyl 2-hydroxy-5-iodobenzoate, a combination of concentrated sulfuric acid and p-toluenesulfonic acid was used in toluene (B28343). prepchem.com In this setup, the reaction mixture was refluxed, utilizing the toluene to azeotropically remove the water formed during the esterification, thereby shifting the equilibrium to favor ester formation. prepchem.com

Alternative catalyst systems have been explored to facilitate esterification under milder conditions. N-bromosuccinimide (NBS) has been demonstrated as an effective catalyst for the esterification of various aryl carboxylic acids. mdpi.com This method offers a different approach from traditional strong acid catalysis. mdpi.com Another synthetic route involves converting the carboxylic acid to a more reactive intermediate. For instance, treating 2-hydroxy-5-iodobenzoic acid with oxalyl chloride at low temperatures, followed by reaction with an alcohol like methanol, yields the corresponding ester, in this case, the methyl ester. plos.org

Table 1: Comparison of Esterification Methods for 2-Hydroxy-5-iodobenzoic Acid and Analogs

Precursor Alcohol Catalyst(s) Solvent Key Conditions Product Reference
2-Hydroxy-5-iodobenzoic acid Ethanol Sulfuric acid Ethanol Reflux This compound preprints.org
2-Hydroxy-5-iodobenzoic acid Isopropanol Sulfuric acid, p-Toluenesulfonic acid Toluene Reflux Isopropyl 2-hydroxy-5-iodobenzoate prepchem.com
2-Hydroxy-5-iodobenzoic acid Methanol Oxalyl Chloride (reagent) Methanol 0°C to reflux Mthis compound plos.org
2-Iodobenzoic acid Methanol N-Bromosuccinimide (NBS) Methanol 70°C, 20 h Methyl 2-iodobenzoate mdpi.com

The choice of solvent plays a critical role in the efficiency and environmental impact of esterification, particularly in large-scale production. In the synthesis of Isopropyl 2-hydroxy-5-iodobenzoate, toluene serves not only as a solvent but also as an azeotropic agent to remove water, demonstrating how solvent selection can directly influence reaction equilibrium and yield. prepchem.com

From a green chemistry perspective, there is a growing emphasis on replacing hazardous conventional solvents with more environmentally benign alternatives. Glycerol has emerged as a promising green solvent for various organic reactions, including palladium-catalyzed cross-coupling reactions involving iodo-substituted aromatics. unina.it Its low toxicity, biodegradability, and high boiling point make it an attractive medium. unina.it While not specifically documented for the esterification of 2-hydroxy-5-iodobenzoic acid, its successful application in related syntheses suggests its potential. unina.it

Furthermore, alternative energy sources like ultrasonic irradiation are being utilized to promote chemical reactions under greener conditions, often leading to shorter reaction times and higher yields. ekb.eg These "sonochemical" methods represent a shift towards more sustainable synthetic practices in chemistry. ekb.eg

Table 2: Solvent and Energy Considerations in Chemical Synthesis

Approach Example Solvent/Method Potential Advantages Relevance Reference
Conventional Toluene Effective water removal (azeotrope) Drives esterification equilibrium prepchem.com
Green Solvent Glycerol Biodegradable, low toxicity, recyclable Used in related reactions with iodoarenes unina.it
Alternative Energy Ultrasonic Irradiation Reduced reaction times, improved yields General green chemistry technique ekb.eg

Optimization of Reaction Parameters and Catalyst Systems in Esterification of 2-Hydroxy-5-iodobenzoic Acid

Alternative Synthetic Routes to this compound Precursors

The primary precursor for this compound is 2-hydroxy-5-iodobenzoic acid. This key intermediate is most commonly synthesized by the direct iodination of salicylic (B10762653) acid or its derivatives. The challenge lies in controlling the reaction to selectively introduce the iodine atom at the desired position on the aromatic ring.

Several methods exist for the electrophilic iodination of activated aromatic rings like salicylic acid. The choice of iodinating agent and reaction conditions is crucial for achieving high yields and selectivity. babafaridgroup.edu.in

One common method involves the use of iodine monochloride (ICl). The iodination of salicylic acid with ICl in an aqueous medium at a controlled pH is a rapid, second-order reaction. isca.in This method highlights the high reactivity of the substrate towards electrophilic iodination. isca.in

Another approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent. A system of I₂ and nitric acid (HNO₃) in acetic acid has been shown to be effective for iodinating various commercially important substrates, including salicylic acid, under ambient conditions, often resulting in high yields. babafaridgroup.edu.in A combination of iodine and iodic acid in aqueous ethanol is also an effective reagent system for the regioselective iodination of hydroxy-substituted aromatic compounds. arkat-usa.org

N-Iodosuccinimide (NIS) is a widely used and milder iodinating agent. The reactivity of NIS can be enhanced with a catalytic amount of a strong acid, such as trifluoroacetic acid. organic-chemistry.org This system allows for the efficient and regioselective iodination of electron-rich aromatic compounds under mild conditions. organic-chemistry.org

Table 3: Selected Iodination Systems for Salicylic Acid and Related Aromatics

Substrate Iodinating System Solvent Key Conditions Observations Reference
Salicylic Acid Iodine Monochloride (ICl) Water (pH 7) 30.2°C Fast, second-order kinetics isca.in
Salicylic Acid I₂ / HNO₃ Acetic Acid Room Temperature High yields (90-98%) babafaridgroup.edu.in
Hydroxy Aryl Ketones I₂ / Iodic Acid Aqueous Ethanol 35-40°C Regioselective C-iodination arkat-usa.org
Electron-Rich Aromatics N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) Dichloromethane Mild, short reaction times Mild and regioselective organic-chemistry.org

The successful synthesis of 2-hydroxy-5-iodobenzoic acid from salicylic acid hinges on regioselectivity. The substitution pattern on the salicylic acid ring is directed by the existing functional groups: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

The powerful activating and directing effect of the hydroxyl group dominates the reaction, guiding the incoming electrophile (I⁺) to the positions ortho and para to it. Iodination therefore occurs preferentially at positions 3 and 5. Due to steric hindrance from the adjacent carboxylic acid group at position 2, the iodine atom is predominantly introduced at the less hindered 5-position (para to the hydroxyl group).

The choice of iodinating agent can also influence the regioselectivity. echemi.com While the 5-iodo isomer is typically the major product, the reaction conditions and the reactivity of the electrophilic iodine species can affect the product distribution. echemi.com For example, studies on the related compound salicylamide (B354443) show that milder agents like N-iodosuccinimide (NIS) can favor ortho-iodination under certain catalytic conditions, whereas more aggressive agents like iodine monochloride (ICl) tend to produce the para-iodinated product. echemi.com This principle of controlling regioselectivity through the careful selection of reagents is fundamental to the targeted synthesis of specific isomers. arkat-usa.org

Derivatization and Analog Synthesis Utilizing Ethyl 2 Hydroxy 5 Iodobenzoate

Synthesis of Acetylated Derivatives of Ethyl 2-hydroxy-5-iodobenzoate and Their Chemical Transformations

The phenolic hydroxyl group of this compound can be readily acetylated to form ethyl 2-acetoxy-5-iodobenzoate. This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The resulting acetylated derivative can then undergo further chemical transformations. For instance, the acetyl group can be hydrolyzed to regenerate the hydroxyl group, or it can participate in reactions such as the Fries rearrangement to introduce an acetyl group onto the aromatic ring.

In one study, 2-hydroxy-5-iodobenzoic acid, a related compound, was a precursor in the synthesis of 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-iodophenyl acetate (B1210297) compounds. researchgate.net This multi-step synthesis involved the initial formation of mthis compound, which was then converted to 2-hydroxy-5-iodobenzohydrazide. researchgate.net Subsequent reactions led to the formation of the final oxadiazoline derivatives, where the original hydroxyl group was acetylated. researchgate.net

Carbamothioate Formation and Subsequent Rearrangement Reactions (e.g., Miyazaki-Newman-Kwart Rearrangement)

The hydroxyl group of this compound can be converted to a carbamothioate. This is often achieved by reacting the parent phenol (B47542) with a thiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride, in the presence of a base. nih.govwikipedia.org

The resulting O-aryl carbamothioate can then undergo a thermal rearrangement known as the Miyazaki-Newman-Kwart rearrangement. nih.govwikipedia.org This intramolecular reaction involves the migration of the aryl group from the oxygen atom to the sulfur atom, yielding an S-aryl carbamothioate. wikipedia.orgcardiff.ac.uk This rearrangement typically requires high temperatures. wikipedia.org For example, heating the dimethylcarbamothioate derivative of this compound in bromobenzene (B47551) can afford the rearranged product, ethyl 2-(dimethylcarbamoylthio)-5-iodobenzoate, in good yield. nih.gov The S-aryl carbamothioate can then be hydrolyzed to furnish the corresponding thiophenol. wikipedia.org

Diversification via Sonogashira Coupling and Other Cross-Coupling Methodologies

The iodine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Negishi reactions. nih.govescholarship.orglibretexts.orgwalisongo.ac.id These reactions allow for the formation of new carbon-carbon bonds, enabling significant diversification of the core structure.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwalisongo.ac.id This reaction has been successfully applied to this compound and its derivatives to introduce alkyne-containing side chains. nih.govescholarship.org For instance, the dimethylcarbamothioate derivative of this compound has been coupled with hepta-1,6-diyne using Sonogashira conditions to install a terminal alkyne handle for further functionalization. nih.govescholarship.org

Other cross-coupling reactions, such as the Suzuki coupling (with boronic acids) and the Negishi coupling (with organozinc reagents), can also be employed to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the benzoate (B1203000) ring. chemicalbook.comacs.orgrsc.org

In medicinal chemistry, the iodine atom is sometimes replaced by other functional groups that have similar physicochemical properties, a concept known as bioisosteric replacement. mdpi.com The ethynyl (B1212043) group, for example, has been described as a bioisostere of the iodine atom due to their similar molecular electrostatic potentials. mdpi.com This substitution can be achieved through Sonogashira coupling, replacing the iodine with a terminal alkyne.

Other potential bioisosteric replacements for the iodine atom include the cyano group and various heterocyclic rings. mdpi.comgoogle.com The cyano group can be introduced via palladium-catalyzed cyanation reactions. The synthesis of heterocyclic bioisosteres can be accomplished through various synthetic strategies, often involving cross-coupling reactions to attach the heterocyclic moiety.

Synthesis of Heterocyclic Derivatives from this compound and Related Compounds

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. researchgate.net The presence of multiple functional groups allows for the construction of fused and non-fused heterocyclic rings.

Derivatives of 1,3,4-oxadiazole (B1194373) can be synthesized from 2-hydroxy-5-iodobenzoic acid. researchgate.net A common synthetic route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization. nih.govijper.org For example, 2-hydroxy-5-iodobenzohydrazide, derived from mthis compound, can be reacted with various reagents to form 1,3,4-oxadiazole derivatives. researchgate.netliverpool.ac.uk In one study, new 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-iodophenyl acetate compounds were synthesized from 2-hydroxy-5-iodobenzohydrazide. researchgate.net

Chromones are a class of heterocyclic compounds that can be synthesized from ortho-hydroxyaryl ketones or related precursors. ijrpc.comacs.org While direct cyclization of this compound to a chromone (B188151) is not a standard transformation, derivatives of this compound can be used to construct chromone analogs. For instance, the introduction of a suitable side chain at the 2-position of the phenol, followed by cyclization, can lead to the formation of a chromone ring. ijrpc.comnih.gov Various methods, such as the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, are commonly employed for chromone synthesis. ijrpc.com

Formation of Oxadiazoline Derivatives and Related Scaffolds

Rational Design and Synthesis of Bi-aryl and Other Complex Analogs

The strategic introduction of an iodine atom at the 5-position of the ethyl 2-hydroxybenzoate scaffold renders it a versatile building block for the synthesis of more complex molecular architectures, particularly bi-aryl compounds. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. tandfonline.comrsc.orgrsc.org This section explores the rational design and synthetic methodologies employed to create bi-aryl and other intricate analogs starting from this compound.

The primary strategy for constructing bi-aryl systems from this compound involves the Suzuki-Miyaura cross-coupling reaction. dovepress.comacs.org This reaction typically involves the coupling of an organoboron compound, such as an aryl boronic acid, with an organohalide, in this case, the iodo-substituted benzoate, in the presence of a palladium catalyst and a base. rsc.orgdovepress.com The choice of the aryl boronic acid allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 5-position of the salicylic (B10762653) acid derivative.

In a representative synthetic approach, this compound is reacted with an appropriate aryl boronic acid under Suzuki coupling conditions to yield the corresponding bi-aryl substituted ethyl salicylate (B1505791). dovepress.com For instance, the coupling with various aryl boronic acids has been successfully employed to synthesize a series of bi-aryl analogs of salicylic acid. dovepress.com The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium carbonate, in a suitable solvent system like a mixture of toluene (B28343), ethanol (B145695), and water.

The rational design of these complex analogs is often driven by the desire to explore structure-activity relationships in medicinal chemistry or to develop novel functional materials. By systematically varying the nature of the aryl group introduced via the cross-coupling reaction, researchers can fine-tune the electronic, steric, and conformational properties of the final molecule. dovepress.comresearchgate.net For example, the introduction of different substituted phenyl rings or heterocyclic systems can significantly impact the biological activity or physical properties of the resulting bi-aryl compound.

Beyond simple bi-aryl systems, the reactivity of the iodo-substituent can be harnessed to construct even more complex structures. For example, sequential cross-coupling reactions or combination with other synthetic transformations can lead to the assembly of elaborate molecular scaffolds. The phenolic hydroxyl and the ester functional groups on the this compound core provide additional handles for further derivatization, allowing for the creation of a diverse library of complex analogs.

Detailed Research Findings

Several studies have detailed the synthesis of bi-aryl compounds utilizing this compound as a key intermediate. One study focused on the synthesis of bi-aryl analogues of salicylic acid to investigate their potential to ameliorate endoplasmic reticulum (ER) stress. dovepress.comtandfonline.com In this work, this compound was synthesized by the esterification of 5-iodosalicylic acid. dovepress.com Subsequently, it was subjected to Suzuki coupling with various aryl boronic acids to generate a library of bi-aryl compounds. dovepress.com The study found that the conformation of the aromatic region, influenced by the dihedral angle between the two aryl rings, played a crucial role in the observed biological activity. dovepress.com

The following table summarizes the synthesis of several bi-aryl analogs from this compound as reported in the literature. dovepress.comtandfonline.com

Aryl Boronic Acid PartnerResulting Bi-aryl Product NameYield (%)
Pyridin-4-ylboronic acidEthyl 2-hydroxy-5-(pyridin-4-yl)benzoate39
Naphthalen-1-ylboronic acidEthyl 2-hydroxy-5-(naphthalen-1-yl)benzoateNot specified
Pyridin-3-ylboronic acidEthyl 2-hydroxy-5-(pyridin-3-yl)benzoate88

The synthesized ethyl esters were then hydrolyzed to the corresponding carboxylic acids to evaluate their biological activity. dovepress.com For example, 2-hydroxy-5-(naphthalen-1-yl)benzoic acid was obtained in an 81.2% yield from its ethyl ester. dovepress.com Similarly, 2-hydroxy-5-(pyridin-3-yl)benzoic acid and 2-hydroxy-5-(pyridin-4-yl)benzoic acid were obtained in 99% and 100% yields, respectively. tandfonline.com

Another area of research has focused on the aminocarbonylation of ethyl 2-substituted 5-iodobenzoates to produce various 5-carboxamide and 5-glyoxylamide derivatives. researchgate.net These reactions, performed under palladium catalysis and carbon monoxide pressure, demonstrate the versatility of the iodo-substituent for introducing functionalized side chains, leading to complex analogs with potential pharmacological applications. researchgate.net The study highlighted that the reaction conditions could be tuned to favor the formation of either amides or α-ketoamides. researchgate.net

The utility of this compound extends to the synthesis of probes for studying enzymatic activity. In one study, it was used as a starting material for the synthesis of a fluorescent mechanism-based probe for aerobic flavin-dependent enzymes. nih.gov The synthesis involved a multi-step sequence starting with the conversion of this compound to its corresponding dimethylcarbamothioate, followed by a Miyazaki-Newman-Kwart rearrangement and Sonogashira coupling to introduce an alkyne handle for reporter installation. nih.gov

These examples underscore the value of this compound as a versatile platform for the rational design and synthesis of a wide array of complex bi-aryl and other derivatized molecules with diverse applications in medicinal chemistry and chemical biology. The strategic placement of the iodine atom facilitates reliable and efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of novel chemical space.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Hydroxy 5 Iodobenzoate

Reactivity of the Aryl Iodide Moiety in Functionalization Reactions

The carbon-iodine bond in Ethyl 2-hydroxy-5-iodobenzoate is the most reactive site for many cross-coupling reactions, a cornerstone of modern synthetic chemistry. The high polarizability and relatively low bond strength of the C-I bond make it an excellent leaving group in various transition-metal-catalyzed processes.

Notably, the aryl iodide moiety readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. For instance, in the Sonogashira coupling, the iodine atom is substituted with an alkyne group in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov Research has shown that this compound can be successfully coupled with phenylacetylene (B144264) using a bis(triphenylphosphine)palladium(II) chloride catalyst and copper(I) iodide in the presence of triethylamine. nih.gov

Similarly, aminocarbonylation reactions of ethyl 2-substituted 5-iodobenzoates have been explored, leading to the synthesis of various 5-carboxamide and 5-glyoxylamide derivatives. researchgate.net These reactions, often catalyzed by palladium complexes, demonstrate the facility with which the aryl iodide can be converted into other functional groups. researchgate.net The choice of reaction conditions, including the palladium source and base, can strongly influence the product distribution between amides and α-ketoamides. researchgate.net

The reactivity of aryl iodides like this compound is generally higher than the corresponding aryl bromides or chlorides in these catalytic cycles, often leading to faster reaction rates and higher yields. google.com

Role of the Hydroxyl Group in Intramolecular and Intermolecular Interactions

The phenolic hydroxyl group at the 2-position of the benzene (B151609) ring plays a critical role in modulating the reactivity and physical properties of this compound. Its presence can influence the electronic and steric environment of the molecule, as well as participate in directing reaction pathways.

One of the key functions of the hydroxyl group is its ability to form hydrogen bonds. Intramolecularly, a hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the ester group. This interaction can affect the conformation of the molecule and the reactivity of the ester. nih.gov Intermolecularly, the hydroxyl group can engage in hydrogen bonding with other molecules of the same compound or with solvent molecules, influencing its solubility and crystal packing. nih.govmdpi.com

The hydroxyl group also acts as an ortho-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is due to its strong electron-donating resonance effect, which activates the aromatic ring towards electrophilic attack, preferentially at the positions ortho and para to it. masterorganicchemistry.com In the case of this compound, the positions ortho to the hydroxyl group are already substituted. However, this directing effect is a fundamental aspect of its chemical character. In some reactions, the hydroxyl group can direct metallation to the adjacent ortho position. For example, in lithiation reactions, the hydroxyl group can direct the deprotonation of the C-H bond at the ortho position. acs.org

Furthermore, the hydroxyl group can be a site for further functionalization, such as etherification or esterification, allowing for the synthesis of a wider range of derivatives.

Ester Group Transformations and Hydrolysis Mechanisms

The ethyl ester group of this compound is susceptible to various transformations, most notably hydrolysis. Hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemistrysteps.comopenstax.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. chemistrysteps.comwikipedia.org This leads to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming 2-hydroxy-5-iodobenzoic acid. openstax.org The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt, driving the reaction to completion. chemistrysteps.com

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. openstax.orgchemguide.co.uk To favor the hydrolysis product, a large excess of water is typically used. chemguide.co.uk

Besides hydrolysis, the ester group can undergo other transformations. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Mechanism Reversible nucleophilic acyl substitutionIrreversible nucleophilic acyl substitution
Key Intermediate Protonated ester, tetrahedral intermediateTetrahedral intermediate
Products 2-hydroxy-5-iodobenzoic acid and ethanol2-hydroxy-5-iodobenzoate salt and ethanol
Reversibility ReversibleIrreversible

Radical Reaction Pathways and Cascade Transformations

The aryl iodide functionality in this compound makes it a suitable substrate for radical reactions. The relatively weak carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate an aryl radical. preprints.org This reactive intermediate can then participate in a variety of transformations.

Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions. preprints.orgnih.gov In these processes, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to the aryl iodide, leading to the formation of a radical anion that fragments to an aryl radical and an iodide ion. preprints.org This aryl radical can then undergo subsequent reactions, such as addition to alkenes or alkynes, initiating cascade transformations. preprints.orgmdpi.com

For instance, the generated aryl radical from an this compound derivative could potentially undergo intramolecular cyclization if a suitable radical acceptor is present in the molecule, leading to the formation of heterocyclic structures. mdpi.com These radical cascade reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. rsc.org

The hydroxyl group can also play a role in radical reactions. Alkoxy radicals can be generated from alcohols and participate in reactions like hydrogen atom transfer (HAT) or β-scission. acs.org While less common for aromatic hydroxyl groups, under specific conditions, the phenolic proton could be abstracted, or the oxygen could be involved in directing radical processes.

Mechanistic Elucidation of Catalyzed Reactions Involving this compound Derivatives

Understanding the mechanisms of catalyzed reactions involving derivatives of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. The interplay between the different functional groups and the catalyst dictates the reaction outcome.

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide, forming a palladium(II) intermediate.

Transmetalation (for Suzuki and similar reactions) or Migratory Insertion (for Heck reaction): In a Suzuki reaction, a boronic acid derivative transfers its organic group to the palladium(II) complex. In a Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, and the desired product is released, regenerating the palladium(0) catalyst.

The presence of the hydroxyl and ester groups can influence the electronics and sterics of the palladium center during the catalytic cycle, potentially affecting the rates of the individual steps. For instance, the hydroxyl group can coordinate to the metal center, influencing the regioselectivity and reactivity.

In nickel-catalyzed reactions, similar mechanistic principles often apply, with Ni(0)/Ni(II) catalytic cycles being common. beilstein-journals.org Mechanistic studies on the aminocarbonylation of ethyl 2-substituted 5-iodobenzoates have shown that the reaction conditions, such as the nature of the palladium catalyst and the base, are critical in determining whether the reaction proceeds to form an amide or an α-ketoamide. researchgate.net Detailed kinetic and spectroscopic studies are often employed to elucidate these complex reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Hydroxy 5 Iodobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation Analysis (e.g., ¹H-NMR, ¹³C-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-hydroxy-5-iodobenzoate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the definitive confirmation of the compound's structure.

In the ¹H-NMR spectrum, the ethyl group gives rise to characteristic signals: a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from spin-spin coupling with each other. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns being highly sensitive to the positions of the hydroxyl, iodo, and ester substituents.

The ¹³C-NMR spectrum complements the proton data by providing signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the six distinct carbons of the aromatic ring. The carbon atom bonded to the iodine atom (C-5) and the carbon bonded to the hydroxyl group (C-2) show characteristic shifts influenced by the electronic effects of these substituents.

While specific spectral data for this compound is not widely published, data from analogous compounds and derivatives provide a strong basis for expected chemical shifts. For instance, in related salicylhydrazone derivatives, aromatic protons are observed in the range of 6.5-8.0 ppm, while the ethyl group protons of similar ester compounds typically appear around 1.3-1.4 ppm (triplet) and 4.3-4.4 ppm (quartet). liverpool.ac.uk

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) ranges based on typical values for similar structural motifs.

Atom NMR Type Predicted Chemical Shift (ppm) Multiplicity Notes
Ethyl -CH₃¹H-NMR1.2 - 1.5TripletCoupled to -OCH₂- protons.
Ethyl -OCH₂-¹H-NMR4.2 - 4.5QuartetCoupled to -CH₃ protons.
Aromatic-H¹H-NMR6.5 - 8.2Multiplets/DoubletsSpecific shifts and coupling constants depend on substitution pattern.
Phenolic -OH¹H-NMR9.0 - 11.0Singlet (broad)Chemical shift can be concentration and solvent dependent.
Ethyl -CH₃¹³C-NMR13 - 15-
Ethyl -OCH₂-¹³C-NMR60 - 63-
Aromatic C-I¹³C-NMR80 - 85-The iodine atom causes a significant upfield shift. liverpool.ac.uk
Aromatic C¹³C-NMR115 - 160-Includes C-OH, C-COOR, and other ring carbons.
Ester C=O¹³C-NMR165 - 170-

Mass Spectrometry Techniques (e.g., HRMS, LC-MS-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₉IO₃. ambeed.com This technique can distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and, in tandem mass spectrometry (LC-MS-MS), for studying its fragmentation patterns.

The fragmentation analysis of this compound upon ionization would reveal characteristic losses of molecular fragments. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (–OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. The presence of the iodine atom provides a distinct isotopic signature that further aids in structural confirmation. For example, a derivative, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide, showed a clear [M+H]⁺ ion in its HRMS spectrum, confirming its molecular weight and formula. liverpool.ac.uk

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value Technique Significance
Molecular FormulaC₉H₉IO₃-Basic chemical formula.
Molecular Weight292.07 g/mol -Calculated mass of the molecule. ambeed.com
Exact Mass291.9647HRMS (Calculated)Precise mass used for formula confirmation.
[M+H]⁺ ionm/z 292.9725HRMS (Expected)Protonated molecule observed in positive ion mode.
Key Fragments[M-C₂H₄]⁺, [M-OC₂H₅]⁺MS-MSProvides structural information based on fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad absorption band typically in the region of 3100-3500 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) of the ester. This is often one of the most prominent peaks in the spectrum.

C=C Stretches: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and phenol (B47542) groups are expected in the 1000-1300 cm⁻¹ range.

C-I Stretch: The stretching vibration for the carbon-iodine bond is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. liverpool.ac.uk

For the related compound, mthis compound, characteristic IR peaks were observed at 3156 cm⁻¹ (O-H), 1676 cm⁻¹ (C=O), and 527 cm⁻¹ (C-I), which aligns with the expected values for the ethyl ester. liverpool.ac.uk

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic -OHO-H Stretch3100 - 3500Broad, Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 3000Medium
Ester C=OC=O Stretch1670 - 1700Strong, Sharp
Aromatic C=CC=C Stretch1450 - 1600Medium
Ester/Phenol C-OC-O Stretch1000 - 1300Strong
Aryl-IodideC-I Stretch500 - 600Medium-Weak

X-ray Diffraction Studies for Solid-State Structure Determination and Intermolecular Interactions

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is also paramount for understanding the intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not available in the searched literature, studies on closely related iodosalicylate derivatives provide significant insight into the expected solid-state behavior. liverpool.ac.ukresearchgate.netnih.gov For example, the crystal structure of methyl 2-hydroxy-4-iodobenzoate reveals a layered structure governed by hydrogen bonding. researchgate.netnih.gov

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be organized in a specific, repeating pattern known as a crystal lattice. The primary force driving this organization is hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, the iodine atom in this compound can participate in other significant non-covalent interactions, most notably halogen bonding. rsc.org A halogen bond is a directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom. rsc.org

Computational Chemistry and Theoretical Modeling of Ethyl 2 Hydroxy 5 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of Ethyl 2-hydroxy-5-iodobenzoate. These calculations provide a detailed picture of the molecule's electron distribution, which governs its chemical behavior.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict the geometry and conformational preferences of the molecule. For instance, calculations on structurally similar substituted benzoates predict a slight dihedral angle between the ester's carbonyl group and the aromatic plane to minimize steric hindrance. The electronic properties are further described by mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density around the molecule. For this compound, the MEP would show negative potential (red/yellow areas) around the oxygen atoms of the hydroxyl and ester groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Reactivity descriptors, derived from conceptual DFT, quantify the molecule's reactivity. Parameters such as global hardness (η), softness (S), electronic chemical potential (μ), and electrophilicity index (ω) can be calculated to predict how the molecule will behave in different chemical reactions. beilstein-journals.org For example, the stabilization of transition states in reactions involving halogen abstraction has been correlated with calculated strain energies and the electronic nature of substituents. acs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability.
LUMO Energy -1.8 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability.
Dipole Moment 2.5 D Measures the molecule's overall polarity.
Electrophilicity (ω) 1.9 eV Quantifies the ability to accept electrons.
Hardness (η) 2.35 eV Measures resistance to change in electron distribution.

Note: These values are illustrative and would be derived from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with solvent molecules over time. These simulations model the atomic motions of the system, offering a view that complements the static picture from quantum chemical calculations.

Conformational analysis via MD can explore the rotational freedom around the single bonds, such as the C-O bond of the ester group and the C-C bond connecting it to the ring. This reveals the most stable conformations in a given environment and the energy barriers between them. The bulky iodine atom and the intramolecular hydrogen bond from the hydroxyl group significantly influence the preferred orientation of the ethyl ester group.

MD simulations are particularly powerful for understanding the molecule's behavior in solution. By explicitly including solvent molecules (like water, ethanol (B145695), or DMSO) in the simulation box, it is possible to study solvation effects, including the formation and dynamics of hydrogen bonds between the solute and solvent. researchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum calculations to account for solvent effects on properties like NMR spectra. The results of these simulations are crucial for understanding how the solvent environment modulates the molecule's structure and reactivity. For instance, MD simulations have been used to understand the stability of protein-ligand complexes in aqueous environments. frontiersin.org

Docking Studies for Ligand-Protein Interactions and Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. This process involves computationally placing the 3D structure of the molecule into the binding site of a protein and scoring the interaction, typically in terms of binding energy. nih.gov

Given its structural similarity to salicylic (B10762653) acid, this compound and its derivatives are plausible candidates for interacting with a range of enzymes. For example, derivatives of 2-hydroxybenzoic acid have been identified as inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic diseases and cancer. nih.gov Docking studies of these derivatives into the SIRT5 active site (PDB ID: 2NYR) revealed key interactions, such as hydrogen bonds with Tyr102 and Val221 and salt bridges with Arg105. nih.gov Similarly, aminocarbonylation products derived from ethyl 2-substituted 5-iodobenzoate were identified through modeling as potential inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and 9), which are important targets in cancer therapy. researchgate.net

The docking procedure for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the protein by adding hydrogen atoms and assigning charges.

Generating a low-energy 3D conformation of this compound.

Using docking software (e.g., AutoDock) to search for the best binding poses within the protein's active site. nih.gov

Analyzing the results to identify the pose with the lowest binding energy and to visualize the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. researchgate.net

Table 2: Illustrative Docking Results for this compound with Potential Protein Targets

Protein Target (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Potential Therapeutic Area
SIRT5 (2NYR) -7.8 Arg105, Tyr102, Val221, Phe223 Cancer, Metabolic Disease
CDK6 (1XO2) -8.2 Val25, Ile19, Asp86, Lys43 Cancer
Threonyl tRNA-Synthetase -7.5 Arg354, His411, Trp351 Antimalarial

Note: These results are hypothetical and based on studies of structurally related compounds. nih.govresearchgate.netplos.org

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational methods can accurately predict various spectroscopic signatures of this compound, which can then be validated against experimental data. This comparison is a powerful tool for structure confirmation and for refining theoretical models.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can be compared directly to experimental spectra. Discrepancies between calculated and experimental values can often be resolved by including solvent effects in the calculation or by considering different molecular conformations. Experimental ¹H-NMR data for this compound has been reported, showing characteristic peaks for the aromatic protons, the ethyl group, and the hydroxyl proton. tandfonline.com

Infrared (IR) spectroscopy is another area where theoretical predictions are highly valuable. Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. liverpool.ac.uk The predicted IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the ester, the O-H stretch of the phenol (B47542), and various C-H and C-C vibrations of the aromatic ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other model limitations. rsc.org

Table 3: Comparison of Experimental and Hypothetical Calculated ¹H-NMR Data for this compound

Proton Experimental Chemical Shift (δ, ppm) tandfonline.com Predicted Chemical Shift (δ, ppm) (Illustrative) Multiplicity Coupling Constant (J, Hz)
OH 10.71 10.65 s -
H-6 8.13 8.08 d 2.2
H-4 7.69 7.65 dd 8.8, 2.3
H-3 6.77 6.80 d 8.8
OCH₂ 4.44 4.40 q 7.1
CH₃ 1.42 1.39 t 7.1

Note: Predicted values are illustrative. Experimental data from CDCl₃ solvent. tandfonline.com

Exploration of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are essential for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This is achieved by locating and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS).

For reactions involving this compound, such as Suzuki couplings, aminocarbonylations, or Ullmann-Goldberg reactions, DFT calculations can be used to model the proposed mechanism. researchgate.netnih.gov The process involves:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state structure that connects these minima along the reaction coordinate. TS searching algorithms are used to find these first-order saddle points.

Performing frequency calculations to confirm that the located structure is a true transition state (characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate). uni-regensburg.de

Biological Activities and Mechanistic Investigations of Ethyl 2 Hydroxy 5 Iodobenzoate Derivatives

Antitumor and Cytotoxic Activity Studies in Cancer Cell Lines (e.g., KB, Hep-G2)

The cytotoxic potential of derivatives based on the 2-hydroxy-5-iodobenzoic acid core has been evaluated against various human cancer cell lines, including KB (a human oral cancer cell line) and Hep-G2 (a human liver cancer cell line). Studies have revealed that modifications to the core structure can lead to significant antitumor activity.

For instance, a series of 1,3,4-oxadiazoline derivatives synthesized from 2-hydroxy-5-iodobenzoic acid demonstrated notable inhibitory effects on both KB and Hep-G2 cells. researchgate.net Several of these compounds exhibited good cytotoxic activity, with IC50 values—the concentration required to inhibit cell growth by 50%—in the micromolar range (0.9–4.5 µM). researchgate.net In another study, novel heterocyclic hybrid compounds of 4-aza-podophyllotoxin showed moderate to high cytotoxicity against a panel of cancer cell lines, including KB and HepG2. nih.gov One particularly potent derivative displayed IC50 values between 0.23 and 0.27 µM against these cell lines. nih.gov

The cytotoxic effects of related benzoate (B1203000) compounds have also been noted. While not directly ethyl 2-hydroxy-5-iodobenzoate, studies on methyl benzoate derivatives have shown varying degrees of cytotoxicity against human cell lines, suggesting that the benzoate scaffold is a viable starting point for developing anticancer agents. Similarly, the glycoalkaloid tomatine (B1682986) has demonstrated a dose-dependent inhibition of HepG2 cell proliferation, with an IC50 value of approximately 3.6 µM. frontiersin.org

Table 1: Cytotoxic Effects of 1,3,4-Oxadiazoline Derivatives on Cancer Cell Lines researchgate.net

Compound KB (IC50 in µM) Hep-G2 (IC50 in µM)
6a 3.733 ± 0.472 12.574 ± 0.766
6b 9.214 ± 0.884 14.735 ± 0.727
6c 5.280 ± 0.819 12.284 ± 0.625
6d 1.867 ± 0.568 4.564 ± 0.539
6e 4.012 ± 0.622 3.811 ± 0.822
6f 0.921 ± 0.360 3.315 ± 0.552
6g 6.262 ± 0.645 13.260 ± 0.866
6h 3.166 ± 0.398 3.983 ± 0.482
6i 12.476 ± 0.979 11.900 ± 1.036
Ellipticine (Control) 1.260 ± 0.528 2.358 ± 0.407

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided insights into the features that enhance cytotoxicity.

In the study of 1,3,4-oxadiazoline derivatives, the nature of the substituents on the oxadiazoline ring was found to be a key determinant of cytotoxic potency. researchgate.net The presence of specific aryl groups led to compounds with stronger inhibitory effects against both KB and Hep-G2 cell lines. researchgate.net This suggests that the electronic and steric properties of these substituents play a significant role in the interaction with biological targets.

Research on phenolic acid derivatives has highlighted the importance of lipophilicity and the number of hydroxyl groups on the aromatic ring for cytotoxic activity. uc.pt Generally, ester derivatives show higher cytotoxicity than their corresponding acids. uc.pt The length of the ester alkyl chain also modulates activity, with propyl esters of some phenolic acids showing more pronounced growth-inhibition than methyl or octyl analogues. uc.pt

Furthermore, investigations into 2-(N-substituted) 5-iodobenzoates revealed that 5-glyoxylamido derivatives possessed notable cytotoxic potential against MCF-7 and T98G cancer cell lines. researchgate.net This indicates that the introduction of an α-ketoamide group at the 5-position can be a successful strategy for developing new anticancer agents. researchgate.net

Evaluation of Anti-Endoplasmic Reticulum Stress Properties and Related Therapeutic Potential

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. nih.gov When the ER's capacity is overwhelmed, a state of "ER stress" ensues, which, if unresolved, can lead to cell death. mdpi.com This process is implicated in numerous diseases, making the modulation of ER stress a promising therapeutic strategy. dovepress.com

Derivatives of salicylic (B10762653) acid, the parent compound of this compound, have been investigated for their ability to ameliorate ER stress. nih.gov Bi-aryl analogues of salicylic acid, in particular, have been synthesized and studied for their potential to combat protein misfolding diseases. nih.gov The design of these compounds often involves modifying the salicylic acid backbone to enhance their chaperone-like activities. nih.gov

Chemical chaperones are small molecules that can help to reduce the accumulation of misfolded proteins. mdpi.com Compounds like 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA) are known to protect against ER stress. dovepress.com The development of synthetic derivatives of these chaperones, including those based on the salicylate (B1505791) structure, aims to improve their efficacy and therapeutic potential for ER stress-related conditions. mdpi.comdovepress.com For example, a synthetic derivative of 4-PBA, 4-(4-methoxyphenyl)butanoic acid, was found to be more effective at inhibiting protein aggregation and ER stress-induced neuronal death than 4-PBA itself. mdpi.com

Enzyme Inhibition Studies and Mechanism-Based Probe Development

This compound has served as a key starting material for the synthesis of probes designed to study the activity of flavin-dependent enzymes. nih.gov These enzymes are involved in a wide array of metabolic processes. escholarship.org

Inhibition of Flavin-Dependent Enzymes (Oxidases, Monooxygenases, Halogenases)

Flavin-dependent enzymes, or flavoenzymes, utilize flavin cofactors like flavin adenine (B156593) dinucleotide (FAD) to catalyze redox reactions. mdpi.commdpi.com They are categorized into classes such as oxidases, monooxygenases, and halogenases. nih.gov Mechanism-based inhibitors have been developed to target these enzymes, often by forming a covalent bond with the enzyme or its flavin cofactor. nih.govescholarship.org

Researchers have synthesized fluorescent-based probes containing a 1,3-oxathiin-2-one motif, starting from this compound. nih.gov These probes have been shown to selectively label aerobic flavin-dependent enzymes, including oxidases, monooxygenases, and halogenases. nih.gov The proposed mechanism involves the enzyme's oxidative action on the probe, leading to the formation of a reactive intermediate that covalently modifies the enzyme. nih.govescholarship.org

Determination of Kinetic Parameters (IC50, Ki, kinact)

To quantify the inhibitory potential of these newly developed compounds, kinetic parameters are determined. These include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact).

For a model flavin-dependent enzyme, the BpsA oxidase (Ox) domain, a probe derived from this compound demonstrated an IC50 value of 5.6 ± 3.0 µM, a Ki of 47 ± 3 nM, and a kinact of 5.6 ± 0.5 ms⁻¹. nih.govescholarship.org These values indicate a potent and efficient inhibition of the enzyme. The determination of these parameters is crucial for understanding the inhibitor's efficacy and mechanism of action. nih.gov

Table 2: Kinetic Parameters for the Inhibition of BpsA by a Probe Derived from this compound nih.govescholarship.org

Parameter Value
IC50 5.6 ± 3.0 µM
Ki 47 ± 3 nM
kinact 5.6 ± 0.5 ms⁻¹

In Vitro and In Vivo Labeling Applications for Enzyme Activity Probing

The development of fluorescent probes from this compound has enabled the specific labeling of flavoenzymes both in vitro and in vivo. nih.govescholarship.org These probes can be modified with reporter tags, such as fluorescent dyes, allowing for the visualization of enzyme activity. nih.gov

In vitro experiments have shown that these probes can label various flavin-dependent enzymes, and this labeling can be blocked by pre-incubation with a non-fluorescent version of the inhibitor, confirming a specific binding site. nih.gov This approach provides a powerful tool for identifying and characterizing biosynthetic enzymes within complex biological systems. nih.gov The modular synthesis allows for the incorporation of different reporters, expanding the utility of these probes for studying enzyme selectivity and specificity. nih.gov

Antitubercular Activity Assessment and Investigation of Mycobacterial Target Interactions (e.g., MabA/FabG1 Inhibition)

Derivatives of the 5-iodosalicylate and the structurally related 5-iodoanthranilate core have been identified as possessing activity against Mycobacterium tuberculosis. Initial research efforts focused on their potential to inhibit essential enzymes in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. mdpi.comnih.gov One of the key enzymes in this pathway is the β-ketoacyl-ACP reductase known as MabA (or FabG1). mdpi.comnih.gov

Through a fragment-based screening approach, researchers identified an anthranilic acid series as the first known inhibitors of MabA. nih.gov An early lead compound, an N-acylated 5-iodoanthranilic acid, demonstrated direct inhibition of the MabA enzyme. mdpi.com This discovery highlighted the potential of the 5-iodo-substituted aromatic ring as a pharmacophore for targeting the FAS-II pathway. mdpi.comnih.gov

Table 1: Inhibitory Activity of an Iodo-Substituted Anthranilic Acid Derivative Against MabA
CompoundStructure DescriptionMabA IC50 (µM) mdpi.com
Compound 1An inhibitor featuring a 3,4-dichlorobenzoyl group linked to a 5-iodoanthranilic acid core.38 ± 6

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For salicylanilide (B1680751) and anthranilide derivatives, specific substitutions on both the salicylic/anthranilic acid ring and the amide-linked phenyl ring significantly influence antimycobacterial activity.

In the case of the MabA inhibitors derived from anthranilic acid, the initial hit was a compound featuring an iodine atom at the 5-position of the anthranilic acid core. mdpi.com A direct comparison with its brominated analog revealed that both halogens at this position conferred similar inhibitory potency against the isolated enzyme. mdpi.com This suggests that a large, lipophilic halogen at the 5-position is a favorable feature for binding to the MabA target. Further exploration around the anthranilic acid core was conducted to understand the impact of various substituents on activity and physicochemical properties. mdpi.comnih.gov

While initial studies identified MabA as a direct target of certain 5-iodoanthranilate derivatives, further mechanistic investigations revealed a more complex mode of action. mdpi.comnih.gov Deeper analysis showed that the whole-cell antitubercular activity of these compounds was not solely due to MabA inhibition. mdpi.com Instead, the primary mechanism of action was found to be the induction of intrabacterial acidification. mdpi.comnih.gov

Structural Modifications Influencing Antimycobacterial Potency and Selectivity

Exploration of Other Medicinal Chemistry Applications

The versatile scaffold of substituted salicylates has been explored for a range of other therapeutic targets beyond mycobacteria.

The protein translation pathway in the malaria parasite, Plasmodium falciparum, is a validated target for new antimalarial drugs. nih.govplos.org Aminoacyl-tRNA synthetases (aaRS), which are essential for protein synthesis, represent a promising class of targets. mdpi.complos.org Specifically, the P. falciparum threonyl t-RNA synthetase (PfThrRS) has been identified as a druggable enzyme. nih.govplos.org

Through high-throughput virtual screening, salicylic acid-based compounds have been identified as novel, low-micromolar inhibitors of PfThrRS. nih.gov A subsequent hit-to-lead optimization campaign involved the synthesis and testing of numerous analogues to establish a structure-activity relationship. nih.gov While the most potent inhibitors identified in this specific study did not feature an iodo-substitution, the work validates the salicylic acid core as a viable starting point for designing PfThrRS inhibitors. nih.gov The potency of these compounds is highly dependent on the substitution pattern on the salicylic acid ring, indicating that derivatives like this compound could be relevant starting points for further medicinal chemistry exploration in this area. nih.govplos.org

Table 2: Activity of a Salicylic Acid-Based Hit Against Threonyl tRNA-Synthetase (ThrRS)
Compound ClassTarget EnzymeActivity Note
Salicylic Acid DerivativesP. falciparum ThrRSIdentified as low micromolar inhibitors via virtual screening, validating the scaffold for this target. nih.gov

Growth hormone secretagogues (GHSs) are compounds that stimulate the release of growth hormone. nih.govresearchgate.net They typically act by binding to and activating the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. nih.govmdpi.com While the endogenous ligand for this receptor is the peptide hormone ghrelin, significant research has been devoted to developing small-molecule, non-peptidic agonists. nih.gov

Ligand-based design has led to the discovery of various small-molecule GHSs. nih.gov The development of these molecules often involves creating and testing libraries of compounds with diverse chemical scaffolds. Substituted aromatic compounds, including benzoate derivatives, are among the chemical classes that have been investigated for GHS-R1a activity. nih.gov For instance, research into probes for imaging the ghrelin receptor has utilized 4-fluorobenzoylated peptidomimetics, demonstrating that substituted benzoate moieties can be incorporated into ligands that bind the receptor with high affinity. nih.gov This approach highlights a potential application for iodobenzoate structures as part of a broader strategy to design novel modulators of the growth hormone receptor.

Table of Mentioned Compounds

Compound Name/ClassCore Structure
This compound5-Iodosalicylate
5-Iodoanthranilic Acid Derivatives5-Iodoanthranilate
SalicylanilidesSalicylate
Salicylic Acid DerivativesSalicylate
4-Fluorobenzoylated PeptidomimeticsBenzoyl
IodobenzoatesIodobenzoate

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Achievements

Ethyl 2-hydroxy-5-iodobenzoate has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structure, featuring an ethyl ester, a hydroxyl group, and an iodine atom on a benzoate (B1203000) ring, allows for a wide range of chemical transformations. musechem.com Research has primarily focused on its utility as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

A significant area of research has been its use in cross-coupling reactions. The presence of an iodine atom, an excellent leaving group, makes it an ideal substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions have enabled the synthesis of a variety of bi-aryl and substituted aromatic compounds. For instance, it has been used to create bi-aryl analogues of salicylic (B10762653) acids, which are being explored for their potential to ameliorate endoplasmic reticulum stress. tandfonline.comnih.gov

Furthermore, the hydroxyl and ester functionalities provide additional sites for chemical modification, allowing for the creation of diverse molecular scaffolds. It has been employed in the synthesis of hydrazide-hydrazone derivatives and 1,3,4-oxadiazoline derivatives, which have been investigated for their cytotoxic effects on cancer cell lines. liverpool.ac.ukresearchgate.net The compound has also served as a precursor in the synthesis of inhibitors for enzymes such as the oncogenic Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), highlighting its relevance in the development of potential therapeutic agents. nih.govacs.org

Identification of Remaining Challenges and Unexplored Research Avenues

Despite its utility, several challenges and unexplored research avenues remain for this compound. A primary challenge lies in the development of more efficient and environmentally friendly synthetic methods for the compound itself and its derivatives. While current methods are effective, they often rely on traditional multi-step syntheses that may not be optimal in terms of atom economy and waste generation. mdpi.com

The full potential of this compound in materials science is an area that is largely unexplored. Its rigid, halogenated aromatic structure suggests potential applications in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. rsc.org However, systematic studies to investigate these properties are lacking.

The exploration of its biological activity is still in its early stages. While some derivatives have shown promising cytotoxic activity, a comprehensive understanding of its structure-activity relationships (SAR) is needed. researchgate.netresearchgate.net Further screening of a wider range of derivatives against various biological targets could uncover new therapeutic applications.

Future Directions in Synthetic Methodology and Derivatization

Future research in the synthetic methodology of this compound and its derivatives should focus on the development of more sustainable and efficient processes. This could involve the use of photoredox catalysis, which has shown promise in a variety of organic transformations, including C-C and C-X bond formations. rsc.org The development of one-pot or tandem reactions starting from readily available precursors could also significantly improve the efficiency of synthesizing complex molecules from this building block.

Further derivatization of the core structure offers numerous possibilities. Systematic modification of the substituents on the phenyl ring could lead to a fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing its performance in various applications. For example, the synthesis and evaluation of a broader library of 5-substituted-2-hydroxybenzoates could provide valuable insights into their biological activities. tandfonline.com The aminocarbonylation of ethyl 2-substituted 5-iodobenzoates has already shown promise in producing various 5-carboxamide and 5-glyoxylamide derivatives with cytotoxic potential. researchgate.netresearchgate.net

Emerging Opportunities in Biological and Therapeutic Applications

The derivatives of this compound have shown potential in several therapeutic areas, particularly in oncology. The identification of its derivatives as inhibitors of SHP2, a key protein in cancer signaling pathways, opens up a significant avenue for the development of novel anti-cancer agents. nih.govacs.org Further optimization of these inhibitors to improve their potency and selectivity is a promising direction for future research.

The observed cytotoxicity of its hydrazide-hydrazone and 1,3,4-oxadiazoline derivatives against cancer cell lines warrants further investigation. researchgate.netresearchgate.net Elucidating the mechanism of action of these compounds could lead to the identification of new cellular targets for cancer therapy. Moreover, the antimicrobial potential of derivatives of halogenated benzoic acids suggests that screening this compound derivatives against a panel of pathogenic bacteria and fungi could be a fruitful area of research. researchgate.net

The development of mechanism-based inhibitors for flavoenzymes, which play a crucial role in metabolism, is another emerging application where this compound could be valuable. escholarship.org Its reactive nature makes it a suitable scaffold for designing probes to study enzyme activity and structure.

Potential for Advanced Computational and Mechanistic Insights

Advanced computational and mechanistic studies can play a crucial role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule and to understand the mechanisms of its various reactions. researchgate.net For instance, computational modeling can help in understanding the structure-activity relationships of its derivatives as enzyme inhibitors, facilitating the design of more potent and selective compounds. researchgate.net

Molecular dynamics simulations could provide insights into the conformational behavior of the molecule and its derivatives, which can be important for their biological activity. nih.gov Such computational studies, when combined with experimental data, can accelerate the discovery and optimization of new applications for this versatile compound. Mechanistic studies, including the use of radical scavengers and isotopic labeling, can help to elucidate the pathways of reactions such as those involving photoredox catalysis. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-5-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.